Cas no 1312610-07-3 (ethyl 7-bromo-1,3-benzodioxole-4-carboxylate)

Ethyl 7-bromo-1,3-benzodioxole-4-carboxylate is a brominated benzodioxole derivative with a carboxylate ester functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and fine chemicals. The presence of the bromine atom at the 7-position enhances its reactivity for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The ethyl ester group offers stability while remaining amenable to hydrolysis or transesterification. Its benzodioxole core contributes to potential bioactivity, making it valuable in medicinal chemistry research. The compound is typically handled under standard laboratory conditions, with purity and stability being key considerations for synthetic applications.
ethyl 7-bromo-1,3-benzodioxole-4-carboxylate structure
1312610-07-3 structure
Product Name:ethyl 7-bromo-1,3-benzodioxole-4-carboxylate
CAS No:1312610-07-3
MF:C10H9BrO4
MW:273.0801
MDL:MFCD20487962
CID:2093483
Update Time:2025-10-29

ethyl 7-bromo-1,3-benzodioxole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 7-bromobenzo[d][1,3]dioxole-4-carboxylate
    • 1,3-Benzodioxole-4-carboxylic acid, 7-bromo-, ethyl ester
    • AK161678
    • ethyl 7-bromo-1,3-benzodioxole-4-carboxylate
    • MDL: MFCD20487962
    • Inchi: 1S/C10H9BrO4/c1-2-13-10(12)6-3-4-7(11)9-8(6)14-5-15-9/h3-4H,2,5H2,1H3
    • InChI Key: RMOIBSUSLJZWAM-UHFFFAOYSA-N
    • SMILES: BrC1C([H])=C([H])C(C(=O)OC([H])([H])C([H])([H])[H])=C2C=1OC([H])([H])O2

Computed Properties

  • Exact Mass: 271.96842 g/mol
  • Monoisotopic Mass: 271.96842 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 273.08
  • XLogP3: 2.6
  • Topological Polar Surface Area: 44.8

ethyl 7-bromo-1,3-benzodioxole-4-carboxylate Security Information

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ethyl 7-bromo-1,3-benzodioxole-4-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:1312610-07-3)ethyl 7-bromo-1,3-benzodioxole-4-carboxylate
Order Number:A888543
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:24
Price ($):184.0/508.0
Email:sales@amadischem.com

Additional information on ethyl 7-bromo-1,3-benzodioxole-4-carboxylate

Recent Advances in the Application of Ethyl 7-bromo-1,3-benzodioxole-4-carboxylate (CAS: 1312610-07-3) in Chemical Biology and Pharmaceutical Research

Ethyl 7-bromo-1,3-benzodioxole-4-carboxylate (CAS: 1312610-07-3) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of novel pharmaceuticals and agrochemicals. Recent studies have highlighted its significance as a versatile building block in medicinal chemistry, owing to its unique structural features that allow for diverse chemical modifications. This research brief aims to provide an overview of the latest advancements in the application of this compound, focusing on its role in drug discovery and development.

In a recent study published in the Journal of Medicinal Chemistry, researchers explored the use of ethyl 7-bromo-1,3-benzodioxole-4-carboxylate as a precursor for the synthesis of potent kinase inhibitors. The study demonstrated that the bromine substituent at the 7-position of the benzodioxole ring facilitates efficient cross-coupling reactions, enabling the introduction of various pharmacophores. This approach led to the development of a series of compounds with promising activity against cancer-related kinases, highlighting the compound's potential in oncology drug discovery.

Another significant application of ethyl 7-bromo-1,3-benzodioxole-4-carboxylate was reported in a Nature Communications article, where it served as a key intermediate in the synthesis of novel anti-inflammatory agents. The researchers utilized the compound's carboxylate group for further derivatization, resulting in molecules with enhanced selectivity for cyclooxygenase-2 (COX-2) inhibition. This study underscores the compound's utility in designing safer non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.

Recent advancements in synthetic methodology have also expanded the utility of this compound. A 2023 publication in Organic Letters described a novel palladium-catalyzed coupling reaction using ethyl 7-bromo-1,3-benzodioxole-4-carboxylate, which significantly improved the efficiency of constructing complex heterocyclic systems. This methodological breakthrough has important implications for the streamlined synthesis of drug candidates containing the benzodioxole scaffold.

From a pharmacological perspective, the benzodioxole moiety present in this compound has been associated with improved metabolic stability and blood-brain barrier penetration. Several research groups have leveraged this property in developing central nervous system (CNS)-targeted therapeutics. A recent patent application disclosed a series of neuroprotective agents derived from ethyl 7-bromo-1,3-benzodioxole-4-carboxylate, showing promising results in preclinical models of neurodegenerative diseases.

In conclusion, ethyl 7-bromo-1,3-benzodioxole-4-carboxylate (CAS: 1312610-07-3) continues to be a valuable tool in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate, combined with the pharmacological advantages of the benzodioxole scaffold, makes it particularly useful for drug discovery programs targeting various therapeutic areas. Future research directions may focus on exploring its applications in emerging fields such as targeted protein degradation and PROTAC development, where its structural features could offer unique advantages.

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Amadis Chemical Company Limited
(CAS:1312610-07-3)ethyl 7-bromo-1,3-benzodioxole-4-carboxylate
A888543
Purity:99%/99%
Quantity:250mg/1g
Price ($):184.0/508.0
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